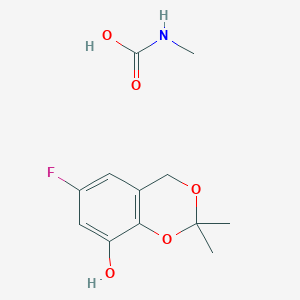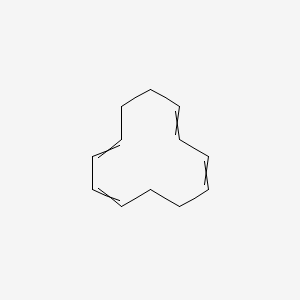
Cyclododeca-1,3,7,9-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododeca-1,3,7,9-tetraene is an organic compound with the molecular formula C12H16 It is a twelve-membered ring containing four conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclododeca-1,3,7,9-tetraene can be synthesized through various methods. One common approach involves the dehydrohalogenation of hexabromocyclododecane using potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures . Another method includes the use of glyoxal and o-phenylenediamine in an ethanolic solution, followed by refluxing .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cyclododeca-1,3,7,9-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated ring structure.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclododecane.
Scientific Research Applications
Cyclododeca-1,3,7,9-tetraene has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of cyclododeca-1,3,7,9-tetraene involves its ability to form stable complexes with metal ions. The conjugated double bonds in the ring structure allow for effective π-π interactions and coordination with metal centers. This property makes it a valuable ligand in various catalytic and coordination chemistry applications .
Comparison with Similar Compounds
Cyclododeca-1,3,5,7,9-pentaene: Another twelve-membered ring with five conjugated double bonds.
Cyclododeca-1,3,5,7,9,11-hexaene: A twelve-membered ring with six conjugated double bonds.
Uniqueness: Cyclododeca-1,3,7,9-tetraene is unique due to its specific arrangement of double bonds, which provides distinct chemical and physical properties compared to other similar compounds. Its ability to form stable metal complexes and undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
93801-17-3 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
cyclododeca-1,3,7,9-tetraene |
InChI |
InChI=1S/C12H16/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-4,9-12H,5-8H2 |
InChI Key |
BNGGDZCKHGHSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC=CCCC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
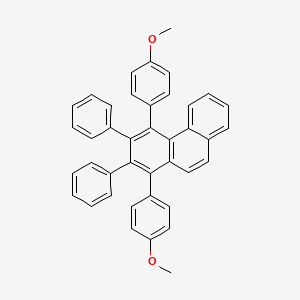
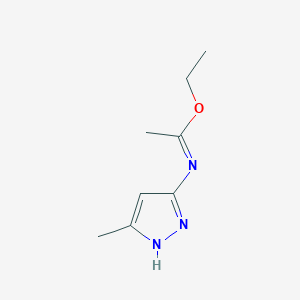
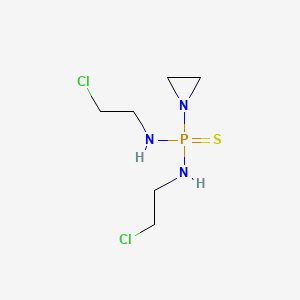
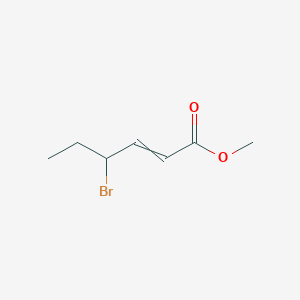
![3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane](/img/structure/B14366450.png)
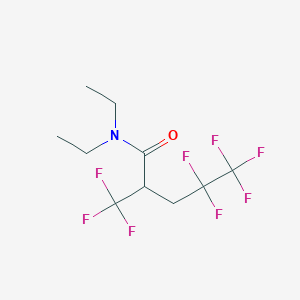
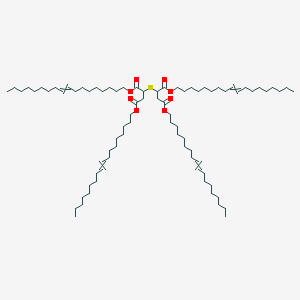
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
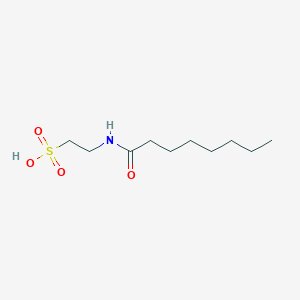
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)

![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
